molecular formula C14H13ClN2O B185434 3-(4-Chlorophenyl)-1-methyl-1-phenylurea CAS No. 52072-95-4

3-(4-Chlorophenyl)-1-methyl-1-phenylurea

Cat. No. B185434
CAS RN: 52072-95-4
M. Wt: 260.72 g/mol
InChI Key: GUINGYNEXZJZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

  • Herbicide Metabolism : A study by Frear and Swanson (1972) identified new metabolites of monuron, a compound similar to 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, in cotton leaves. They discussed the significance of N-hydroxymethyl intermediates in the oxidative N-demethylation of substituted phenylurea herbicides in plants.

  • Herbicidal Action : Wilcox and Moreland (1969) explored the herbicidal action of related compounds, focusing on their inhibition of chloroplast electron transport in photosynthesis. This research provides insight into how compounds like 3-(4-Chlorophenyl)-1-methyl-1-phenylurea might function as herbicides [Wilcox & Moreland (1969)].

  • Analysis Techniques : The study by Tamiri and Zitrin (1987) on gas chromatography/mass spectrometry of thermally labile urea pesticides, including compounds similar to 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, shows the importance of analytical techniques in pesticide research [Tamiri & Zitrin (1987)].

  • Soil Adsorption : Kozak and Weber (1983) studied the adsorption of various phenylurea herbicides by soils, providing valuable information on environmental interactions of compounds like 3-(4-Chlorophenyl)-1-methyl-1-phenylurea [Kozak & Weber (1983)].

  • Enzyme Inhibition and Mercury Sensing : A 2021 study by Rahman et al. discussed the potential of thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, as enzyme inhibitors and mercury sensors [Rahman et al. (2021)].

  • Photodecomposition Studies : Jordan et al. (1964) investigated the photodecomposition of substituted phenylureas, including 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, providing insights into their stability under different light conditions [Jordan et al. (1964)].

  • Reactions During Water Treatment : Chusaksri et al. (2012) examined the reactions of phenylurea compounds, like 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, with aqueous chlorine during drinking water treatment, highlighting the potential transformation of these compounds in such environments [Chusaksri et al. (2012)].

  • Antimicrobial Activity : B'Bhatt and Sharma (2017) explored the synthesis and antimicrobial activity of compounds related to 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, indicating its potential use in pharmacology [B'Bhatt & Sharma (2017)].

Safety And Hazards

This section includes information about the toxicity, flammability, and environmental impact of the compound. It may also include safety precautions for handling and disposal .

properties

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUINGYNEXZJZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200052
Record name Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-methyl-1-phenylurea

CAS RN

52072-95-4
Record name Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052072954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1-methyl-1-phenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-methyl-1-phenylurea
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-methyl-1-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-1-methyl-1-phenylurea
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-1-methyl-1-phenylurea
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-1-methyl-1-phenylurea
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-1-methyl-1-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.